molecular formula C18H23N3O2S B6773970 N-[5-(2,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]-2-ethyloxane-3-carboxamide

N-[5-(2,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]-2-ethyloxane-3-carboxamide

Cat. No.: B6773970
M. Wt: 345.5 g/mol
InChI Key: OYIFMXQKMHPPBE-UHFFFAOYSA-N
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Description

N-[5-(2,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]-2-ethyloxane-3-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a thiadiazole ring and an oxane carboxamide moiety

Properties

IUPAC Name

N-[5-(2,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]-2-ethyloxane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c1-4-15-14(6-5-9-23-15)16(22)19-18-21-20-17(24-18)13-8-7-11(2)10-12(13)3/h7-8,10,14-15H,4-6,9H2,1-3H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYIFMXQKMHPPBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(CCCO1)C(=O)NC2=NN=C(S2)C3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]-2-ethyloxane-3-carboxamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Attachment of the Dimethylphenyl Group: The 2,4-dimethylphenyl group is introduced via a nucleophilic aromatic substitution reaction, where the thiadiazole ring acts as the nucleophile.

    Formation of the Oxane Carboxamide Moiety: The final step involves the reaction of the intermediate with an ethyloxane carboxylic acid derivative, typically under amide coupling conditions using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodi

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